molecular formula C18H22N8O B6534216 N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1070862-28-0

N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

货号: B6534216
CAS 编号: 1070862-28-0
分子量: 366.4 g/mol
InChI 键: OWBYSBCCLFKUIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The compounds were synthesized by linking pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a pyrazolo[3,4-d]pyrimidine and a 1,2,3-triazole ring. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .

未来方向

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment .

生化分析

Biochemical Properties

N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . This effect is achieved through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . These cellular effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of CDK2. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression . The compound’s structure allows it to form hydrogen bonds with key amino acid residues in the CDK2 active site, such as Leu83, which enhances its inhibitory potency . Additionally, the compound’s hydrophobic interactions with the enzyme further stabilize the binding, leading to effective inhibition of CDK2 activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that may reduce its efficacy over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits CDK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic window . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the kidneys . The metabolic pathways involve the hydroxylation of the dimethylphenyl group and the oxidation of the piperazine ring, which can influence the compound’s pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of the compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments, such as cell membranes and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to inhibit CDK2 suggests that it localizes to the nucleus, where CDK2 exerts its effects on cell cycle regulation . Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within specific cellular compartments.

属性

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-12-4-5-14(10-13(12)2)21-18(27)26-8-6-25(7-9-26)17-15-16(19-11-20-17)24(3)23-22-15/h4-5,10-11H,6-9H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBYSBCCLFKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。